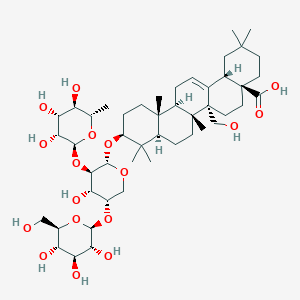

![molecular formula C13H11FN2O3 B2868598 (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione CAS No. 155527-25-6](/img/structure/B2868598.png)

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, also known as 4-fluorophenylmethylene piperazine-2,5-dione or 4-FPPD, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-FPPD is an analog of the neurotransmitter dopamine and has been studied for its potential to act as an agonist at certain receptors in the brain. It has been found to have a wide range of effects on the body, including effects on the cardiovascular, respiratory, and nervous systems. Additionally, 4-FPPD has been studied for its potential to be used as an analgesic, antidepressant, and anticonvulsant.

Scientific Research Applications

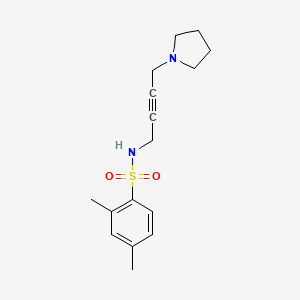

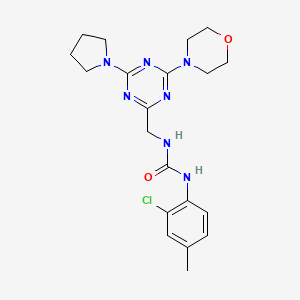

Synthetic Routes and Chemical Properties

Piperazine-2,5-diones, including compounds with similar structural features to "(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione," have been synthesized through various methods, such as Dieckmann cyclization. These synthetic routes are fundamental for the development of novel compounds with potential applications in medicinal chemistry and material science. The Dieckmann cyclization route, for example, offers a versatile method for forming piperazine-2,5-diones from substructures that are activated by various functional groups, highlighting the compound's synthetic accessibility and the potential for structural diversification (Aboussafy & Clive, 2012).

Biological Activities

Derivatives of piperazine-2,5-diones have been explored for various biological activities. For instance, compounds structurally related to "this compound" have shown potential as 5-HT2 antagonists, indicating their relevance in neuroscience research and potential therapeutic applications for disorders related to the serotonin system (Watanabe et al., 1992). Another study highlighted the isolation of bioactive metabolites from marine actinobacteria, demonstrating the natural occurrence and bioactivity of compounds within this chemical family, which could inspire the development of new drugs or agrochemicals (Sobolevskaya et al., 2007).

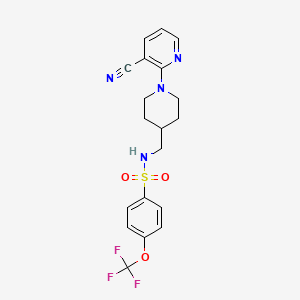

Photo-induced Electron Transfer

Piperazine derivatives have been examined for their luminescent properties and photo-induced electron transfer, which could be leveraged in developing optical materials or sensors. The study of novel piperazine substituted naphthalimide model compounds reveals the potential of these molecules in fluorescence-based applications, highlighting the versatility of piperazine-2,5-diones in material science and photophysics (Gan et al., 2003).

Herbicidal Activity

Research into novel herbicidal 1-phenyl-piperazine-2,6-diones shows the agricultural applications of these compounds. A study demonstrated the synthesis of these derivatives through a facile route, identifying compounds with significant herbicidal activity, which underscores the potential of piperazine-2,5-dione derivatives in agrochemical research (Li et al., 2005).

properties

IUPAC Name |

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8(17)16-7-12(18)15-11(13(16)19)6-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDDQIIJLFQP-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)F)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)F)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)